molecular formula C26H20FNO4 B11396521 2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11396521
M. Wt: 429.4 g/mol
InChI Key: RCQYSSNKIUOLIK-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a fluorobenzyl group, a hydroxyphenyl group, and a dimethyl chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones . This reaction is base-catalyzed and occurs at room temperature under environmentally friendly conditions, tolerating water and air.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted fluorobenzyl derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Preliminary studies suggest that this compound may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to certain proteins, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. The chromeno-pyrrole core provides a rigid scaffold that can fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trisubstituted pyrrole derivatives
  • Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines
  • Naphtho[2,3-c]thiophene-4,9-dione-based polymers

Uniqueness

Compared to similar compounds, 2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. The presence of the fluorobenzyl group adds a level of reactivity and specificity that is not commonly found in other chromeno-pyrrole derivatives. Additionally, the hydroxyphenyl group provides opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C26H20FNO4

Molecular Weight

429.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20FNO4/c1-14-10-15(2)21-20(11-14)32-25-22(24(21)30)23(17-4-3-5-19(29)12-17)28(26(25)31)13-16-6-8-18(27)9-7-16/h3-12,23,29H,13H2,1-2H3

InChI Key

RCQYSSNKIUOLIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=CC=C5)O)C

Origin of Product

United States

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